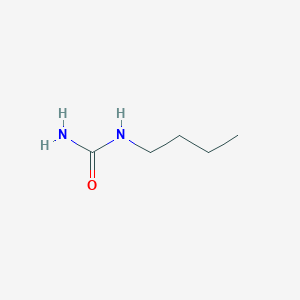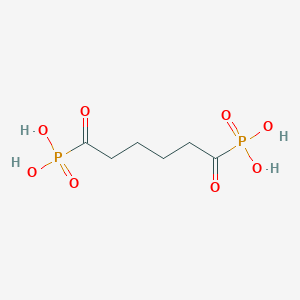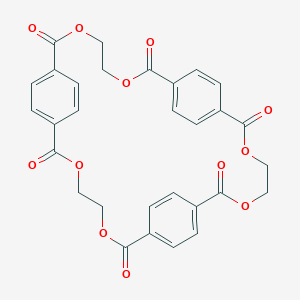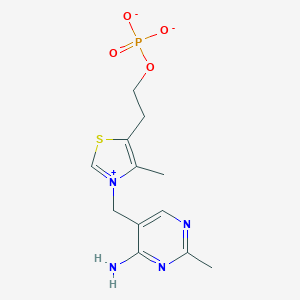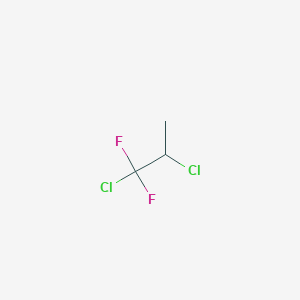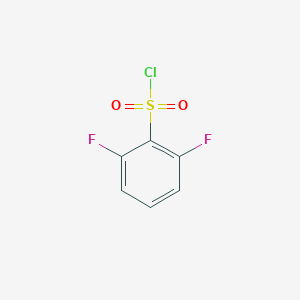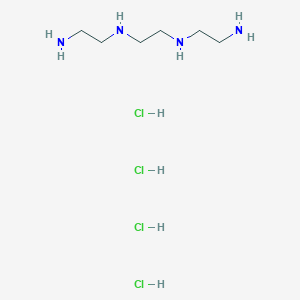
Trientine tetrahydrochloride
Übersicht
Beschreibung
Trientine tetrahydrochloride, also known as triethylenetetramine, is a potent and selective copper (II)-selective chelator . It is used to treat Wilson’s disease, a genetic metabolic defect that causes excess copper to build up in the body . It works by removing heavy metals such as copper from the blood .
Synthesis Analysis
The synthesis of trientine dihydrochloride involves the reaction of protected triethylene tetramine with hydrochloric acid in an aqueous system . This process significantly controls the formation of inorganic impurities and undesired salts .Molecular Structure Analysis
The molecular formula of trientine tetrahydrochloride is C6H22Cl4N4 . It is a structural analog of linear polyamine compounds, spermidine, and spermine .Physical And Chemical Properties Analysis
The pharmacokinetics of trientine tetrahydrochloride has been studied. Following oral administration, the median time to reach maximum plasma concentration (Tmax) was 2.00 hours . The rate (maximum plasma concentration [Cmax]) and extent (area under the plasma concentration-time curve from time zero to infinity [AUC 0–∞]) of absorption of the active moiety, trientine, were greater for TETA 4HCl than for the TETA 2HCl formulation .Wissenschaftliche Forschungsanwendungen
Treatment of Wilson’s Disease
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
- Triethylenetetramine tetrahydrochloride is commonly used for the treatment of Wilson’s disease . Wilson’s disease is an autosomal recessive genetic disorder, manifested by copper accumulation in the tissues of patients .
Methods of Application or Experimental Procedures
- Triethylenetetramine tetrahydrochloride is administered orally. It acts as a copper chelator, promoting urinary copper excretion .
Results or Outcomes Obtained
Cancer Treatment
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
- Triethylenetetramine tetrahydrochloride has been shown to be used in the treatment of cancer because it possesses telomerase inhibiting and anti-angiogenesis properties .
Methods of Application or Experimental Procedures
- The specific methods of application in cancer treatment are still under investigation. However, the compound’s telomerase inhibiting and anti-angiogenesis properties suggest it could be used in chemotherapy .
Results or Outcomes Obtained
- The outcomes of using Triethylenetetramine tetrahydrochloride in cancer treatment are still under investigation. However, preliminary studies suggest potential benefits .
Treatment of Heart Failure in Patients with Diabetes
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
- Triethylenetetramine tetrahydrochloride has been investigated in clinical trials for the treatment of heart failure in patients with diabetes .
Methods of Application or Experimental Procedures
- The specific methods of application in this treatment are still under investigation. However, it is known that Triethylenetetramine tetrahydrochloride is administered intravenously .
Results or Outcomes Obtained
- Preliminary studies have shown that Triethylenetetramine tetrahydrochloride can ameliorate left ventricular hypertrophy in both human and animal subjects with diabetes .
Affinity Chromatography
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
- Triethylenetetramine tetrahydrochloride has been used as a primary amine displacer in affinity chromatography .
Methods of Application or Experimental Procedures
- In affinity chromatography, Triethylenetetramine tetrahydrochloride is used to displace primary amines .
Results or Outcomes Obtained
- The outcomes of using Triethylenetetramine tetrahydrochloride in affinity chromatography are dependent on the specific experiment being conducted .
Treatment of Left Ventricular Hypertrophy in Diabetes
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
- Triethylenetetramine tetrahydrochloride has been shown to ameliorate left ventricular hypertrophy in humans and rats with diabetes .
Methods of Application or Experimental Procedures
- The specific methods of application in this treatment are still under investigation. However, it is known that Triethylenetetramine tetrahydrochloride is administered intravenously .
Results or Outcomes Obtained
- Preliminary studies have shown that Triethylenetetramine tetrahydrochloride can ameliorate left ventricular hypertrophy in both human and animal subjects with diabetes .
Primary Amine Displacer in Affinity Chromatography
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
- Triethylenetetramine tetrahydrochloride has been used as a primary amine displacer in affinity chromatography .
Methods of Application or Experimental Procedures
- In affinity chromatography, Triethylenetetramine tetrahydrochloride is used to displace primary amines .
Results or Outcomes Obtained
Zukünftige Richtungen
Trientine tetrahydrochloride has been investigated in clinical trials for the treatment of heart failure in patients with diabetes . It has also been compared with trientine dihydrochloride in a phase 3 head-to-head trial comparing d-Penicillamine with trientine tetrahydrochloride in Wilson’s Disease .
Eigenschaften
IUPAC Name |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;tetrahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18N4.4ClH/c7-1-3-9-5-6-10-4-2-8;;;;/h9-10H,1-8H2;4*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHMDSCYUWAQPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCCN)N.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H22Cl4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063657 | |
| Record name | Trientine tetrahydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trientine tetrahydrochloride | |
CAS RN |
4961-40-4 | |
| Record name | Trientine tetrahydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004961404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trientine tetrahydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIENTINE TETRAHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7360URE56Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

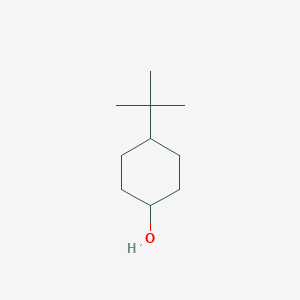
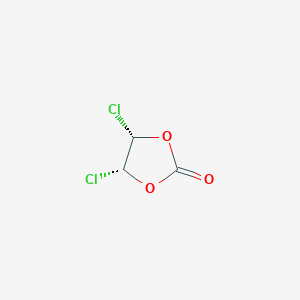
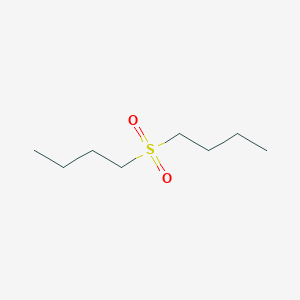
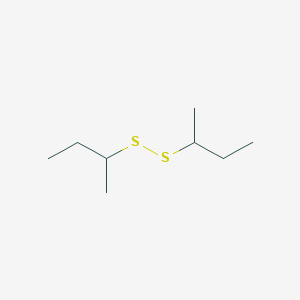
![3-[(3S,3As,5aS,6R,9aS,9bS)-3-[[2,5-bis(trifluoromethyl)phenyl]carbamoyl]-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B146183.png)
![(8S,9S,10R,13S,14S,17S)-N-[2,5-bis(trifluoromethyl)phenyl]-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxamide](/img/structure/B146186.png)
